molecular formula C11H10F2O3 B12574734 Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate CAS No. 491612-51-2

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate

Cat. No.: B12574734
CAS No.: 491612-51-2
M. Wt: 228.19 g/mol
InChI Key: JUVTUXTVLPRIBK-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is an organic compound that features a benzyloxy group and two fluorine atoms attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate typically involves the reaction of methyl acrylate with benzyl alcohol in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation can yield benzaldehyde or benzoic acid derivatives.
  • Reduction can produce the corresponding alcohol.
  • Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The benzyloxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Methyl 2-(benzyloxy)-3-fluoroprop-2-enoate
  • Methyl 2-(benzyloxy)-3-chloroprop-2-enoate
  • Methyl 2-(benzyloxy)-3,3-dichloroprop-2-enoate

Uniqueness: Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

491612-51-2

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

methyl 3,3-difluoro-2-phenylmethoxyprop-2-enoate

InChI

InChI=1S/C11H10F2O3/c1-15-11(14)9(10(12)13)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JUVTUXTVLPRIBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(F)F)OCC1=CC=CC=C1

Origin of Product

United States

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